N~2~-{2-[(2-Anilino-2-oxoethyl)amino]-2-oxoethyl}-2-furamide
Overview
Description
N~2~-{2-[(2-Anilino-2-oxoethyl)amino]-2-oxoethyl}-2-furamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furoyl group, a glycine moiety, and a phenylglycinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-[(2-Anilino-2-oxoethyl)amino]-2-oxoethyl}-2-furamide typically involves the reaction of furoyl chloride with glycine, followed by the coupling of the resulting furoylglycine with phenylglycinamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of N2-{2-[(2-Anilino-2-oxoethyl)amino]-2-oxoethyl}-2-furamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~2~-{2-[(2-Anilino-2-oxoethyl)amino]-2-oxoethyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form furan derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Furan derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N~2~-{2-[(2-Anilino-2-oxoethyl)amino]-2-oxoethyl}-2-furamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-{2-[(2-Anilino-2-oxoethyl)amino]-2-oxoethyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furoyl group can form hydrogen bonds with active sites, while the phenylglycinamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenylglycine: An isomer with a phenyl group attached to the glycine moiety.
Phenylglycinamide: A compound with a similar glycinamide structure but lacking the furoyl group.
Uniqueness
N~2~-{2-[(2-Anilino-2-oxoethyl)amino]-2-oxoethyl}-2-furamide is unique due to the presence of both furoyl and phenylglycinamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[(2-anilino-2-oxoethyl)amino]-2-oxoethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-13(9-17-15(21)12-7-4-8-22-12)16-10-14(20)18-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19)(H,17,21)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAHYDIYMTYIIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNC(=O)CNC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49723436 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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